1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine
Overview
Description
Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .
Molecular Structure Analysis
The molecular structure of amines involves a nitrogen atom with a lone pair of electrons, making it a base. Depending on the number of alkyl groups attached to the nitrogen atom, the amine can be primary, secondary, or tertiary .Chemical Reactions Analysis
Amines can participate in a variety of chemical reactions. For instance, they can absorb carbon dioxide in aqueous solutions, which is a crucial aspect of carbon capture technologies .Physical And Chemical Properties Analysis
Amines have diverse physical and chemical properties. They are generally polar and can participate in hydrogen bonding, which makes them soluble in water .Scientific Research Applications
Synthesis of Novel Organic Molecules
The compound has been used in the synthesis of new organic molecules with potential applications in pharmaceuticals, materials science, and catalysis. For instance, it serves as a precursor in the production of ethynyl-extended aminocyclopropanecarboxylic acids and their N-Fmoc-protected derivatives, showcasing its utility in synthesizing complex organic structures with potential biological activity (Kozhushkov et al., 2010).
Chiroptical Studies
In chiroptical studies, the compound is used to understand the absolute configuration of secondary amines, demonstrating its importance in stereochemical analyses. This is crucial for the development of drugs and other substances where the stereochemistry can significantly affect biological activity (Huang et al., 2002).
Metal Ion Interaction Studies
Research has explored the interaction of this compound and its derivatives with metal ions, which is fundamental in the development of coordination compounds with potential applications in catalysis, magnetic materials, and as ligands in various chemical reactions (Aguiari et al., 1992).
Catalytic Reactions and Chemical Transformations
The compound has been involved in studies focusing on catalytic reactions and chemical transformations, such as the generation and rearrangement of ylides from tertiary amines and α-diazo ketones. These reactions are crucial for the synthesis of a wide range of organic compounds, including pharmaceuticals and agrochemicals (Zotto et al., 2000).
Enantioselective Synthesis
The compound is used in the enantioselective synthesis of geminally dimethylated cyclopropane-based C2- and pseudo-C2-symmetric diamines, highlighting its role in producing chiral molecules that are important in the pharmaceutical industry (Feng et al., 2006).
Chemical Shift Prediction in Amines
Research on the prediction of ^1H chemical shifts in amines, including N,N-dimethyl derivatives, provides insights into the structure and dynamics of amines, which is beneficial for NMR spectroscopy, a powerful tool in chemical and biochemical analysis (Basso et al., 2007).
Safety And Hazards
properties
IUPAC Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-9(2)7(3-4-7)5-6-8/h3-6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRABLRVFJPVOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CC1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-aminoethyl)-N,N-dimethylcyclopropan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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